5,7-dibromo-1H-indazol-4-amine
Overview
Description
5,7-Dibromo-1H-indazol-4-amine: is a heterocyclic compound with the molecular formula C7H5Br2N3 and a molecular weight of 290.94 g/mol It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
5,7-Dibromo-1H-indazol-4-amine is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications as they can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also have roles in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate the activity of their target kinases . This interaction with the target proteins can lead to changes in cellular processes, potentially altering disease progression.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, PI3Kδ is involved in various cellular functions, including cell growth and survival, and its inhibition can affect these processes . Similarly, CHK1, CHK2, and SGK kinases are involved in cell cycle regulation and other cellular processes, and their inhibition can also have downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target kinases and the subsequent changes in cellular processes. Given its potential role as a kinase inhibitor, it could lead to alterations in cell growth, survival, and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-1H-indazol-4-amine typically involves the bromination of indazole derivatives. One common method includes the cyclization of appropriate precursors in the presence of brominating agents. For instance, the cyclization in aprotic polar solvents such as NMP (N-Methyl-2-pyrrolidone) and DMSO (Dimethyl sulfoxide) can be performed smoothly under mild conditions (60°C) with hydrazine hydrate and sodium acetate as reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-1H-indazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: 5,7-Dibromo-1H-indazol-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, indazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials. Its unique structure allows for the design of molecules with tailored functionalities.
Comparison with Similar Compounds
5-Bromo-1H-indazole: A simpler derivative with one bromine atom.
7-Bromo-1H-indazole: Another derivative with a bromine atom at a different position.
4-Amino-1H-indazole: A derivative with an amino group instead of bromine atoms.
Uniqueness: 5,7-Dibromo-1H-indazol-4-amine is unique due to the presence of two bromine atoms at specific positions on the indazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other indazole derivatives .
Properties
IUPAC Name |
5,7-dibromo-1H-indazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHYMMIFJNTHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=C1Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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